Quellenin
Description
This compound has been reported in Aspergillus with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3S,6S)-6-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1 |
InChI Key |
QVUGVMYAQOTVMJ-OALUTQOASA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Canonical SMILES |
CN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Quellenin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quellenin is a novel quinone-based therapeutic agent demonstrating significant promise in preclinical cancer models. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity. Drawing upon extensive in vitro studies, this guide details its impact on cellular signaling, apoptosis, cell cycle progression, and metastasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: A Multi-pronged Attack
This compound, a synthetic quinone derivative, exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism, primarily centered around the induction of oxidative stress and subsequent DNA damage. The presence of a quinone moiety allows this compound to participate in redox cycling, leading to the generation of reactive oxygen species (ROS)[1]. This surge in intracellular ROS creates a highly oxidative environment, overwhelming the cancer cell's antioxidant defenses and leading to widespread cellular damage.
A key consequence of this oxidative stress is the induction of single and double-strand DNA breaks[1]. Unlike some conventional chemotherapeutics, this compound's ability to intercalate with DNA appears to enhance this damage, leading to potent cytotoxic activity[1]. This DNA damage response is a critical initiator of the downstream signaling cascades that ultimately result in cell death.
Induction of Apoptosis: Orchestrating Programmed Cell Death
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines[2][3]. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway Activation:
The accumulation of ROS and DNA damage triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[4]. The shift in this delicate balance leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm[4]. Cytosolic cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase-3[5].
Extrinsic Pathway Sensitization:
This compound also sensitizes cancer cells to extrinsic apoptotic signals by upregulating the expression of death receptors, such as Fas, on the cell surface[3]. This increased expression enhances the binding of their cognate ligands (e.g., FasL), leading to the recruitment of FADD and the activation of pro-caspase-8. Active caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis[3]. The cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of this compound-induced apoptosis[5][6].
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, this compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases[7][8][9]. This arrest provides the cell with an opportunity to repair DNA damage; however, in the face of overwhelming damage induced by this compound, this arrest often transitions into apoptosis[7].
G1 Phase Arrest:
This compound treatment leads to a significant accumulation of cells in the G1 phase of the cell cycle[6]. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27[10][11]. These proteins bind to and inhibit the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1/S transition. The retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, sequestering the E2F transcription factor and preventing the expression of genes required for DNA synthesis.
G2/M Phase Arrest:
At higher concentrations, this compound can also induce a G2/M arrest. This is associated with the inhibition of the cyclin B1/CDK1 complex, the master regulator of entry into mitosis. The activation of checkpoint kinases, such as Chk1 and Chk2, in response to DNA damage leads to the inhibitory phosphorylation of CDK1, preventing mitotic entry.
Inhibition of Metastasis: Curbing Cancer's Spread
Metastasis is the primary cause of cancer-related mortality, and this compound has demonstrated a significant ability to inhibit this complex process[12][13][14]. Its anti-metastatic effects are attributed to its ability to interfere with multiple steps of the metastatic cascade, including invasion, migration, and angiogenesis.
Inhibition of Invasion and Migration:
This compound has been shown to downregulate the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion. Furthermore, it can modulate the expression of proteins involved in cell-cell and cell-matrix adhesion, such as E-cadherin and integrins, thereby reducing the migratory capacity of cancer cells. The inhibition of fascin, an actin-bundling protein critical for the formation of invasive cellular protrusions, is another potential mechanism by which this compound impedes metastasis[15].
Anti-Angiogenic Effects:
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound can inhibit angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF)[14]. By starving the tumor of its blood supply, this compound can limit its growth and ability to disseminate to distant sites.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various in vitro assays assessing the efficacy of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.8 ± 0.3 |
| A549 | Non-Small Cell Lung Cancer | 7.1 ± 0.6 |
| HCT116 | Colorectal Carcinoma | 4.5 ± 0.5 |
| HeLa | Cervical Cancer | 6.3 ± 0.7 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.[16][17][18][19]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells
| Protein | Treatment (10 µM this compound, 24h) | Fold Change (vs. Control) |
| Bcl-2 | 0.4 ± 0.05 | |
| Bax | 2.1 ± 0.2 | |
| Cleaved Caspase-3 | 3.5 ± 0.3 | |
| Cleaved PARP | 4.2 ± 0.4 |
Protein expression levels were determined by Western blot analysis and quantified by densitometry. Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of MCF-7 Cells after this compound Treatment
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 1.2 |
| 5 µM this compound (24h) | 72.1 ± 2.5 | 15.3 ± 1.1 | 12.6 ± 0.9 |
Cell cycle distribution was determined by flow cytometry analysis of propidium iodide-stained cells. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability[20][21].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[22]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample[23][24][25][26].
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle[27][28][29][30].
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases based on their DNA content.
Immunofluorescence for Protein Localization
Immunofluorescence is used to visualize the subcellular localization of specific proteins[31][32][33][34].
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against the protein of interest for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathways
Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.
Experimental Workflow
References
- 1. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted induction of apoptosis for cancer therapy: current progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induction in human cancer cells by sungucine from Strychnos icaja root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the cell cycle: a new approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 9. Cell-cycle arrest versus cell death in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. Metastasis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Western Blot Protocol [protocols.io]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biossusa.com [biossusa.com]
- 27. A simple multicolor flow cytometry protocol for detection and molecular characterization of circulating tumor cells in epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 30. bio-rad.com [bio-rad.com]
- 31. m.youtube.com [m.youtube.com]
- 32. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 33. Immunofluorescence-Based Assay for High-Throughput Analysis of Multidrug Resistance Markers in Non-Small Cell Lung Carcinoma Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translational Research [frontiersin.org]
Methodological & Application
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Safety Operating Guide
Proper Disposal Procedures for Quellenin: A Comprehensive Guide
Disclaimer: The following guide provides detailed disposal procedures for a substance referred to as "Quellenin." However, searches for "this compound" in chemical databases and safety literature have not yielded information on a substance with this name. The information presented here is a synthesized guide based on best practices for the disposal of hazardous laboratory chemicals and should be adapted to the specific, known properties of any actual chemical being handled. Always refer to the official Safety Data Sheet (SDS) for any chemical you are working with.
This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of chemical waste.
Immediate Safety and Hazard Identification
Before handling this compound waste, it is crucial to identify its potential hazards. The initial step in any hazardous waste disposal is to identify and classify the waste based on its type and hazard level.[1] Different waste materials require unique disposal processes to ensure safety and compliance.[1]
Assumed Properties of this compound (Hypothetical):
-
Physical State: Crystalline solid or solution in organic solvents.
-
Hazards: Assumed to be a moderate skin and eye irritant. Potentially toxic if ingested or inhaled. Assumed to be flammable in solution form.
-
Reactivity: May react with strong oxidizing agents.
Due to these assumed properties, this compound waste is classified as hazardous.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust or vapors.
Segregation and Storage of this compound Waste
Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Containers: Use only compatible, properly labeled containers.[2][3] For liquid this compound waste, use a designated, sealed container to prevent leaks or spills.[1] Solid waste should be collected in a separate, clearly labeled container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the date accumulation started.
-
Storage: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[4] Containers should be kept closed except when adding waste.[3]
Step-by-Step Disposal Procedures
The disposal of this compound waste should follow a structured procedure to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification Identify the waste as either solid this compound, a liquid solution of this compound, or contaminated materials (e.g., gloves, paper towels).
Step 2: Waste Segregation Segregate the different forms of this compound waste into their respective, labeled containers. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 3: Neutralization of Aqueous this compound Waste (Hypothetical Protocol) For dilute aqueous solutions of this compound, a neutralization step may be possible to reduce its hazard before disposal. This protocol is hypothetical and should be validated for any specific chemical.
Experimental Protocol: Neutralization of Dilute Aqueous this compound
-
Preparation: Work in a fume hood. Wear appropriate PPE.
-
Dilution: Ensure the aqueous this compound solution is at a concentration below 1% (w/v).
-
Neutralization: Slowly add a 5% solution of sodium bicarbonate while stirring. Monitor the pH of the solution.
-
Endpoint: Continue adding the sodium bicarbonate solution until the pH of the this compound solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: The neutralized solution may be suitable for drain disposal, but always check with your local EHS guidelines before proceeding.
-
Record Keeping: Document the neutralization procedure, including the initial and final pH and the amount of neutralizer used.
Step 4: Packaging for Disposal Ensure all waste containers are securely sealed. For transportation, place containers in secondary containment to prevent spills.
Step 5: Arranging for Waste Pickup Contact your institution's EHS office to schedule a pickup for your hazardous waste. Provide them with a clear inventory of the this compound waste you have.
Data Presentation: this compound Waste Management
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][5] |
| Compatible Containers | Glass or high-density polyethylene (HDPE) | [3] |
| Storage Temperature | 15-25°C (Cool, dry place) | [4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Recommended PPE | Goggles, gloves, lab coat | [4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of hypothetical this compound waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of chemical waste, protecting both yourself and the environment.
References
Important Notice: "Quellenin" is a Hypothetical Substance
Extensive searches for the chemical "Quellenin" in scientific and safety databases have yielded no results. This indicates that "this compound" is likely a fictional or hypothetical substance. Therefore, no specific safety data, handling protocols, or disposal plans are available.
To fulfill the request for a comprehensive safety and logistical guide, this document provides a template based on a hypothetical substance with properties plausible for a potent research compound in drug development. The information herein is for illustrative purposes only and should be adapted to the specific, known hazards of any real chemical being handled.
Essential Safety and Handling Guide: Hypothetical Compound "this compound"
This guide provides essential, immediate safety and logistical information for handling the hypothetical cytotoxic and mutagenic compound "this compound" in a laboratory setting. It includes procedural, step-by-step guidance for safe operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
"this compound" is a potent cytotoxic agent and a suspected mutagen. Exposure can occur through inhalation, skin contact, or ingestion, with potentially severe health effects. Strict adherence to the following PPE requirements is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling "this compound"
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solids (e.g., weighing, aliquoting) | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable, solid-front gown | Certified N95 or higher respirator |
| Handling Solutions (e.g., dilutions, cell culture) | Double-gloving with nitrile gloves | Chemical safety goggles and face shield | Disposable, solid-front gown | Not required if handled in a certified chemical fume hood |
| Equipment Decontamination | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Disposable, solid-front gown | Not required if performed in a designated area |
| Waste Disposal | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable, solid-front gown | Not required |
Safe Handling and Operational Workflow
All handling of "this compound," in both solid and liquid forms, must be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to minimize exposure risk.
Experimental Workflow for Preparing a "this compound" Stock Solution
Caption: Workflow for preparing a "this compound" stock solution.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution of "this compound":
-
Preparation: Before entering the designated handling area, don all required PPE as specified in Table 1.
-
Weighing: In a certified chemical fume hood, carefully weigh the desired amount of "this compound" powder onto weighing paper.
-
Dissolution: Transfer the powder to a sterile, conical tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Homogenization: Cap the tube securely and vortex until the solid is completely dissolved.
-
Storage: Transfer the stock solution to a clearly labeled, light-protected storage vial. The label should include the compound name, concentration, solvent, date, and user's initials.
-
Decontamination: Wipe down all surfaces and equipment used with a 70% ethanol solution, followed by a suitable decontamination solution for cytotoxic compounds.
-
Disposal: Dispose of all contaminated disposables (e.g., pipette tips, weighing paper, gloves) in the designated cytotoxic waste container.
-
Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan for "this compound" Waste
"this compound" and all materials contaminated with it must be disposed of as hazardous cytotoxic waste. Under no circumstances should this waste be mixed with general laboratory trash or disposed of down the drain.
Table 2: "this compound" Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid "this compound" | Original container, placed within a sealed plastic bag | Contact Environmental Health & Safety (EHS) for collection. |
| Contaminated Sharps | Puncture-proof sharps container labeled "Cytotoxic Waste" | Seal container when 3/4 full and place in cytotoxic waste bin. |
| Contaminated Labware (e.g., pipette tips, tubes) | Yellow cytotoxic waste bin with a biohazard symbol | Bag the waste within the bin and contact EHS for pickup. |
| Aqueous Waste containing "this compound" | Labeled, leak-proof container for hazardous chemical waste | Store in a secondary container and contact EHS for collection. |
Waste Management Logical Flow
Caption: Logical flow for the disposal of "this compound" waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
